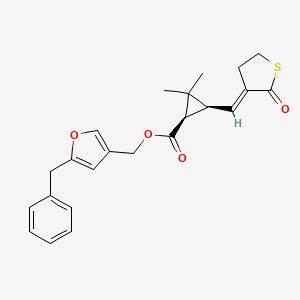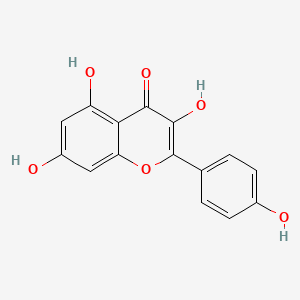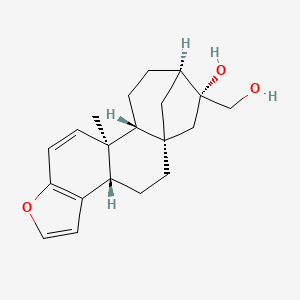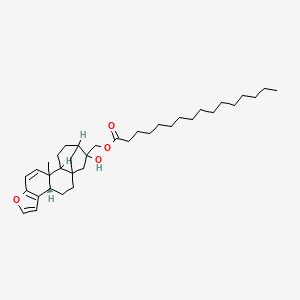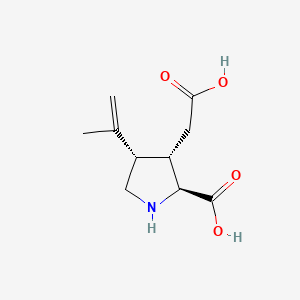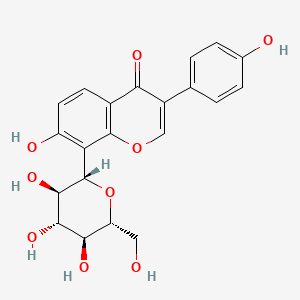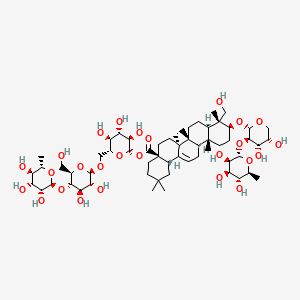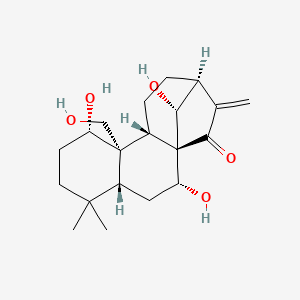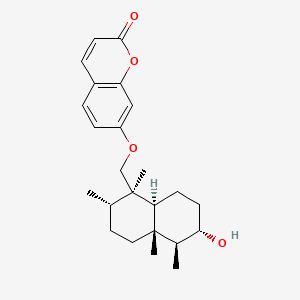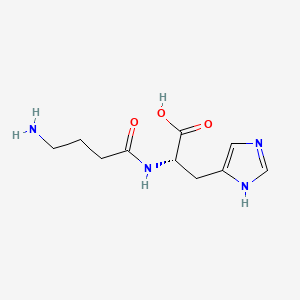
ホモカルノシン
説明
Homocarnosine is a dipeptide composed of GABA and L-histidine . It is found in cerebrospinal fluid and the brain . Homocarnosinosis, an elevation of homocarnosine, is a biochemical aberration of unknown significance . Homocarnosine is an inhibitory neuromodulator synthesized in subclasses of GABAergic neurons .
Synthesis Analysis
Homocarnosine synthesis can be induced by supplying its substrate GABA in tissues . In a study, mice were fed a basal diet mixed with 0, 0.5, 2, or 5% γ-aminobutyric acid (GABA) for 6 weeks. Skeletal muscle homocarnosine levels were significantly increased in the 2% and 5% GABA intake groups .
Molecular Structure Analysis
Homocarnosine is a dipeptide of γ-aminobutyric acid (GABA) and histidine . It has a similar structure to Carnosine, with the only difference being an extra carbon atom in GABA compared to that in β-alanine of carnosine .
Chemical Reactions Analysis
Carnosine is formed by a coupling reaction joining two substrates, which are two amino acids, β-alanine and l-histidine, to produce water and carnosine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase .
Physical And Chemical Properties Analysis
Homocarnosine is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a low value of the partition coefficient log P of -4 (when distributed in octanol/water carnosine is found in the fraction with water) which means that homocarnosine is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .
科学的研究の応用
ジペプチド加水分解における役割
ホモカルノシンは、ジペプチドの加水分解において重要な役割を果たします。 適切な条件下では、カルノシナーゼ(CN1およびCN2)の人間のアイソフォームは、カルノシン(β-アラニル- l -ヒスチジン)およびホモカルノシン(γ-アミノブチリル- l -ヒスチジン)のジペプチドの加水分解を触媒します .
神経疾患との関連
ホモカルノシンの加水分解を担う血清カルノシナーゼ(CN1)活性は、いくつかの神経疾患と関連付けられています .
慢性疾患との関連
ホモカルノシンを加水分解する血清カルノシナーゼ(CN1)の活性は、さまざまな慢性疾患と関連付けられています .
脳脊髄液(CSF)における潜在的なバイオマーカー
脳脊髄液(CSF)におけるバイオマーカーとしての、ホモカルノシンの加水分解を担うカルノシナーゼレベルの使用には疑問視されています .
がんにおける役割
ホモカルノシンを加水分解する血清カルノシナーゼ(CN1)の活性とがんには関連性があります .
機能性食品製剤における潜在的な機能性成分
作用機序
Target of Action
Homocarnosine, a natural endogenous dipeptide, is found in excitable tissues such as muscle and neural tissues . It is transported across cellular membranes by proteins from the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier family 15 (SLC15) . The primary target of homocarnosine is carnosine dipeptidase 1 (CNDP1), a metallopeptidase highly expressed in the brain responsible for the cleavage of Xaa-His dipeptides .
Mode of Action
Homocarnosine interacts with its targets, exerting antioxidant, anti-inflammatory, and anti-aggregate activities . It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades .
Biochemical Pathways
Homocarnosine affects several biochemical pathways. It has been found to influence cellular ATP concentrations, indicating its role in energy metabolism . It also has a role in the transsulfuration pathway, which is dependent on vitamin B6-dependent reactions . With vitamin B6 supplementation, plasma homocysteine can be lowered through elevated transsulfuration .
Pharmacokinetics
The pharmacokinetics of homocarnosine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the adme properties of homocarnosine is currently limited .
Result of Action
Homocarnosine has been shown to have neuroprotective effects in both in vitro and in vivo models of cerebral damage, such as neurodegenerative disorders and ischemic injuries . It restores erythrocyte deformability and reduces the synthesis of matrix proteins such as fibronectin and collagen type VI of podocytes and mesangial cells .
Action Environment
The action, efficacy, and stability of homocarnosine can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of homocarnosine . .
生化学分析
Biochemical Properties
Homocarnosine interacts with various enzymes and proteins. It is synthesized by carnosine synthase, a specific enzyme that bonds the amino acids beta-alanine and L-histidine . Homocarnosine’s biochemical properties include pH-buffering, metal-ion chelation, and antioxidant capacity . These properties make homocarnosine a multipotent protector against oxidative damage .
Cellular Effects
Homocarnosine has significant effects on various types of cells and cellular processes. It has been shown to have a direct and indirect antioxidant effect, antiglycating, metal-chelating, chaperone, and pH-buffering activity . These properties make homocarnosine a potential protector against oxidative damage in cells .
Molecular Mechanism
Homocarnosine exerts its effects at the molecular level through various mechanisms. It has been suggested that homocarnosine may act on cell-signaling cascades via regulation of glutamate transporters or the growth factor-mediated neuron-to-glia interactions . It also has the capacity to protect against the formation of advanced glycation and lipoxidation end-products .
Temporal Effects in Laboratory Settings
The effects of homocarnosine over time in laboratory settings have been observed in various studies. For instance, it has been shown to reduce pro-oxidative and pro-inflammatory markers in a model of ischemic brain injury
Dosage Effects in Animal Models
In animal models, the effects of homocarnosine vary with different dosages. For instance, the neuroprotective effect of homocarnosine in doses less than 1000 mg/kg is shown only if administered intraperitoneally 30 min before the ischemia onset
Metabolic Pathways
Homocarnosine is involved in several metabolic pathways. It is synthesized by bonding the amino acids beta-alanine and L-histidine, a reaction catalyzed by carnosine synthase . Beta-alanine becomes available by hepatic breakdown of thymidine, uracil, and dietary dipeptides obtained from meat consumption and is considered to be a non-proteinogenic rate-limiting precursor of homocarnosine .
Transport and Distribution
Homocarnosine is transported and distributed within cells and tissues. After injection in rats, homocarnosine was taken up into all parts of the brain investigated, transported to the blood, and found in high concentration in the kidneys and urine . This suggests that transport from the brain to the kidneys and excretion in the urine seems to be a major route for disposal of this peptide in the rat .
Subcellular Localization
The enzyme carnosine synthase, which synthesizes homocarnosine, is found in the cytoplasm
特性
IUPAC Name |
2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLQKVKJOGVQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19841-48-6 (sulfate) | |
| Record name | Homocarnosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70863240 | |
| Record name | N-(4-Aminobutanoyl)histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3650-73-5 | |
| Record name | Homocarnosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homocarnosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is homocarnosine and where is it found?
A: Homocarnosine (γ-aminobutyryl-L-histidine) is a dipeptide composed of γ-aminobutyric acid (GABA) and histidine. It is found primarily in the brain of vertebrates, with particularly high concentrations in the human brain. [, , , ]
Q2: How is homocarnosine synthesized in the brain?
A: Homocarnosine is synthesized by the enzyme homocarnosine-carnosine synthetase, which uses GABA and histidine as substrates. [, , , ] Research suggests that the GABA utilized in homocarnosine synthesis can originate from both putrescine and glutamic acid, with the predominant source varying depending on the age of the organism. [, ]
Q3: Are there regional variations in homocarnosine levels within the brain?
A: Yes, homocarnosine exhibits an uneven distribution in the brain. Studies indicate higher concentrations in phylogenetically older brain areas like the midbrain, diencephalon, and cerebellum compared to the cerebral hemispheres. [, , ]
Q4: What is the relationship between brain activity and homocarnosine levels?
A: Research suggests a potential link between brain activity and homocarnosine metabolism. Studies show that cranial injury in animals leads to increased homocarnosine levels in brain tissue, while stimulation of the nervous system in these animals returns homocarnosine metabolism to normal. [, ] Additionally, glial tumors in humans have been associated with lower homocarnosine levels compared to healthy brain tissue. [, ]
Q5: What are the proposed functions of homocarnosine in the brain?
A: Although its exact function remains unclear, homocarnosine is thought to act as an inhibitory neuromodulator within the central nervous system. [, , ] This is likely related to its structural similarity to GABA, a major inhibitory neurotransmitter. [, , ]
Q6: How does homocarnosine interact with neurons?
A: Homocarnosine's interaction with neurons is not fully understood. Research suggests that it might be involved in modulating neuronal pH [], potentially by acting as a buffer. The chemical shifts of specific homocarnosine resonances in 1H MRS spectra have shown sensitivity to pH changes. []
Q7: Could homocarnosine be a potential source of GABA?
A: It has been proposed that homocarnosine hydrolysis by the enzyme homocarnosinase could serve as an alternate metabolic pathway to rapidly increase GABAergic activity. [] This suggests a potential role for homocarnosine in regulating GABAergic neurotransmission.
Q8: What is the role of homocarnosine in oxidative stress?
A: In vitro and in vivo studies suggest that homocarnosine, similar to carnosine, possesses antioxidant properties. [, ] It has been shown to scavenge reactive oxygen species (ROS), potentially contributing to its neuroprotective effects. [, ]
Q9: Does homocarnosine interact with metals?
A: Research indicates that homocarnosine, like carnosine and anserine, can interact with metal ions. While this interaction has been suggested to contribute to antioxidant effects, studies have also shown that these compounds, especially when complexed with Ni(II), can enhance the oxidation of 2'-deoxyguanosine (dG), potentially acting as pro-oxidants. []
Q10: How is homocarnosine related to seizure control in epilepsy?
A: Studies show a correlation between homocarnosine levels and seizure control in certain types of epilepsy. Increased brain homocarnosine levels have been associated with improved seizure control in patients with juvenile myoclonic epilepsy and complex partial seizures. [, , ]
Q11: Do antiepileptic drugs affect homocarnosine levels?
A: Yes, certain antiepileptic drugs like vigabatrin and topiramate have been shown to increase homocarnosine levels in the brain. [, , , ] This increase in homocarnosine is thought to contribute to the drugs' antiepileptic effects. [, , ]
Q12: Is homocarnosine metabolism altered in other neurological conditions?
A: Research suggests that homocarnosine levels are affected in various neurological conditions. For example, decreased homocarnosine levels have been observed in the brain tissue of animals subjected to hyperbaric oxygenation. [, , , ] This decrease is particularly pronounced in the convulsion stage of oxygen poisoning, accompanied by a decrease in GABA and histidine levels. []
Q13: What is homocarnosinosis and how is it related to homocarnosine?
A: Homocarnosinosis is a rare, autosomal recessive neurological disorder characterized by significantly elevated homocarnosine levels in the cerebrospinal fluid (CSF) and brain tissue. [, ] This condition is attributed to a deficiency in the enzyme homocarnosinase, responsible for homocarnosine degradation. []
Q14: How are homocarnosine levels measured in biological samples?
A: Various analytical methods have been employed to measure homocarnosine levels in biological samples. These include high-performance liquid chromatography (HPLC) [, , , , , ], ion-exchange chromatography [], thin-layer chromatography [], and 1H nuclear magnetic resonance spectroscopy (1H MRS). [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



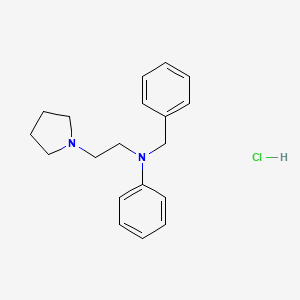
![3-[[1-(6,7-Dimethoxyquinazolin-4-Yl)piperidin-4-Yl]methyl]-1,4-Dihydroquinazolin-2-One](/img/structure/B1673263.png)

